2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol
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Overview
Description
2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is known for its unique structure, which includes a methoxy group and a trimethylphenyl group attached to a phenol ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and inhibiting the MDM2 protein . This leads to cell cycle arrest and programmed cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol can be compared with similar compounds such as:
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol: This compound has additional methoxy groups, which may alter its chemical reactivity and biological activity.
Combrestatin A4: A structurally related compound known for its potent anticancer properties.
2-Methoxy-5-[(methylamino)methyl]phenol:
Properties
CAS No. |
438534-02-2 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol |
InChI |
InChI=1S/C18H20O2/c1-12-9-16(10-13(2)14(12)3)6-5-15-7-8-18(20-4)17(19)11-15/h5-11,19H,1-4H3 |
InChI Key |
RYPSSPOIYQFPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C=CC2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
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